An In-depth Technical Guide to 2-Hexyldecanoic Acid
An In-depth Technical Guide to 2-Hexyldecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hexyldecanoic acid, a branched-chain fatty acid, is a versatile molecule with significant potential across various scientific disciplines, including drug development and materials science. Its unique structural characteristics, featuring a hexyl group at the α-position, confer distinct physicochemical properties that differentiate it from its linear isomers. This guide provides a comprehensive technical overview of 2-Hexyldecanoic acid, covering its chemical and physical properties, detailed synthesis protocols, and its emerging roles in biological systems and therapeutic applications.
Chemical and Physical Properties
2-Hexyldecanoic acid is a C16 Guerbet fatty acid with the molecular formula C16H32O2.[1] It typically appears as a colorless to light yellow liquid.[1][2] The branched nature of its alkyl chain imparts unique solubility and viscosity characteristics compared to linear fatty acids.[1] It is insoluble in water but soluble in organic solvents like DMSO.[3]
Table 1: Physicochemical Properties of 2-Hexyldecanoic Acid
| Property | Value | References |
| Molecular Formula | C16H32O2 | |
| Molecular Weight | 256.42 g/mol | |
| CAS Number | 25354-97-6 | |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | ~10-18 °C | |
| Boiling Point | 165-168 °C at 2 mmHg; 268 °C (lit.) | |
| Density | ~0.874 - 0.88 g/cm³ at 25 °C | |
| Refractive Index | n20/D 1.446 (lit.) | |
| Flash Point | 113 °C (closed cup); 174 °C | |
| Water Solubility | Insoluble | |
| pKa | 4.90 ± 0.40 (Predicted) |
Synthesis of 2-Hexyldecanoic Acid: Experimental Protocol
Several synthetic routes for 2-Hexyldecanoic acid have been reported. A common method involves the alkylation of an acetoacetic ester.
Protocol: Synthesis via Alkylation of Methyl Acetoacetate
This protocol describes a two-step alkylation of a starting acetoacetic ester followed by hydrolysis and decarboxylation.
Materials:
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Methyl acetoacetate
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Sodium methoxide
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Halogenated octane (e.g., 1-bromooctane)
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Halogenated hexane (e.g., 1-bromohexane)
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Sodium hydroxide or potassium hydroxide (30-50% aqueous solution)
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Anhydrous methanol or ethanol
Methodology:
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First Alkylation: In a reaction vessel containing an anhydrous solution of sodium methoxide in methanol, introduce methyl acetoacetate as the starting material. Subsequently, add the halogenated octane and carry out the first alkylation reaction.
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Second Alkylation: Following the first alkylation, introduce the halogenated hexane to the reaction mixture to perform the second alkylation, resulting in an intermediate compound.
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Hydrolysis and Decarboxylation: Decompose the intermediate by adding a 30-50% by mass aqueous solution of sodium hydroxide or potassium hydroxide. This step hydrolyzes the ester and induces decarboxylation to yield 2-Hexyldecanoic acid.
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Purification: The final product can be purified using standard techniques such as distillation or chromatography.
Caption: Synthesis workflow for 2-Hexyldecanoic acid.
Biological Activity and Signaling Pathways
Recent studies have highlighted the biological activities of 2-Hexyldecanoic acid, particularly its antimicrobial and potential anticancer properties.
Antibacterial Activity: 2-Hexyldecanoic acid has demonstrated antibacterial activity against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). The proposed mechanism of action involves the disruption of the bacterial cell membrane. It has also been shown to inhibit S. aureus DNA gyrase.
Anticancer Potential: Preliminary research suggests that 2-Hexyldecanoic acid may inhibit the growth of prostate cancer cells. However, further investigation is required to validate these findings and elucidate the underlying mechanisms.
Signaling Pathway Involvement: While the specific signaling pathways modulated by 2-Hexyldecanoic acid are still under investigation, its role as a fatty acid suggests potential interactions with lipid metabolism and signaling cascades. As a branched-chain fatty acid, it could influence cell membrane properties and the function of membrane-associated proteins.
Caption: Known biological activities of 2-Hexyldecanoic acid.
Applications in Drug Development
The distinct properties of 2-Hexyldecanoic acid make it a valuable component in pharmaceutical formulations and drug delivery systems.
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Surfactant and Emulsifier: Its surfactant properties are utilized to create stable emulsions in personal care products and industrial lubricants.
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Chemical Intermediate: It serves as a building block for synthesizing more complex organic compounds.
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Lipid-Based Drug Delivery: 2-Hexyldecanoic acid can be used to prepare lipid nanoparticles for nucleic acid delivery, such as siRNA, for gene silencing applications. These formulations can exhibit high nucleic acid encapsulation efficiency.
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Antiviral Drug Synthesis: It is an intermediate in the preparation of certain drugs for the treatment or prevention of HIV infection.
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Prodrug Synthesis: It is a key raw material for the synthesis of ascorbyl tetraisopalmitate, a liposoluble antioxidant derivative of vitamin C.
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Amidation Agent: It can be used as an amidating agent to suppress side-chain crystallization in the synthesis of amphiphilic macromolecules.
Caption: Logical relationships in drug development applications.
Safety and Handling
2-Hexyldecanoic acid is classified as causing skin and serious eye irritation. It is combustible and incompatible with strong oxidizing agents. Appropriate personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.
Conclusion
2-Hexyldecanoic acid is a branched-chain fatty acid with a unique profile of chemical and physical properties that have led to its application in diverse areas, most notably in drug development and formulation science. Its role as a versatile intermediate, a surfactant, and a component of advanced drug delivery systems, coupled with its inherent biological activities, underscores its importance for further research and development. This guide provides a foundational technical understanding for scientists and researchers to explore the full potential of this valuable molecule.
